FGFR1 inhibitor-17

Beschreibung

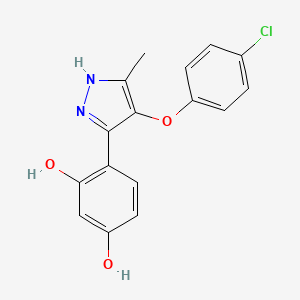

4-[4-(4-Chlorophenoxy)-3-methyl-1H-pyrazol-5-yl]benzene-1,3-diol is a pyrazole-based compound featuring a 4-chlorophenoxy substituent at the pyrazole ring and a resorcinol (benzene-1,3-diol) moiety. The pyrazole core is substituted at position 3 with a methyl group and at position 4 with the 4-chlorophenoxy group, while the resorcinol ring contributes two hydroxyl groups at positions 1 and 2.

Eigenschaften

Molekularformel |

C16H13ClN2O3 |

|---|---|

Molekulargewicht |

316.74 g/mol |

IUPAC-Name |

4-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C16H13ClN2O3/c1-9-16(22-12-5-2-10(17)3-6-12)15(19-18-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) |

InChI-Schlüssel |

RXNAWJOUYWUNJU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

WAY-603814 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von WAY-603814 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft spezifische Temperaturen, Drücke und pH-Werte, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von WAY-603814 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. Diese Produkte können verschiedene Derivate mit modifizierten funktionellen Gruppen umfassen, die unterschiedliche chemische und biologische Eigenschaften aufweisen können.

Analyse Chemischer Reaktionen

Types of Reactions

WAY-603814 undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-603814 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from the reactions of WAY-603814 depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

WAY-603814 entfaltet seine Wirkung durch Hemmung der Aktivität des Fibroblastenwachstumsfaktorrezeptors 1. Diese Hemmung stört die Signalwege, die durch diesen Rezeptor vermittelt werden, was zu verschiedenen biologischen Wirkungen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Bindung von WAY-603814 an die aktive Stelle des Rezeptors, wodurch die Aktivierung nachgeschalteter Signalwege verhindert wird.

Wirkmechanismus

WAY-603814 exerts its effects by inhibiting the activity of fibroblast growth factor receptor 1. This inhibition disrupts the signaling pathways mediated by this receptor, leading to various biological effects. The molecular targets and pathways involved include the binding of WAY-603814 to the receptor’s active site, preventing the activation of downstream signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-[4-(4-chlorophenoxy)-3-methyl-1H-pyrazol-5-yl]benzene-1,3-diol with structurally analogous pyrazole derivatives:

Key Observations:

The electron-withdrawing chlorine may also stabilize the molecule against oxidative degradation . The fluorophenoxy analog (C₁₆H₁₄FN₂O₃) demonstrates how halogen substitution impacts metabolic stability, as fluorine’s small size and strong electronegativity often reduce cytochrome P450-mediated metabolism .

Structural Variations and Solubility: The resorcinol moiety (benzene-1,3-diol) in all listed compounds contributes to moderate water solubility via hydrogen bonding, contrasting with esters (e.g., 4-chlorobenzoate in ) or sulfonamides (e.g., ), which exhibit lower solubility.

Biological Activity Trends: Pyrazole derivatives with chlorinated aromatic groups (e.g., 4-chlorobenzoyl in ) show pronounced antibacterial activity, suggesting the target compound may share similar properties. Methoxy-substituted analogs (P4A) are associated with anti-inflammatory applications, highlighting the role of electron-donating groups in modulating redox pathways .

Synthetic Accessibility: Synthesis of such compounds often involves coupling reactions (e.g., Ullmann or Suzuki-Miyaura for aryl ethers) or diazonium salt intermediates for azo linkages . The target compound’s synthesis would likely follow similar protocols, with 4-chlorophenol as a key reagent.

Biologische Aktivität

4-[4-(4-chlorophenoxy)-3-methyl-1H-pyrazol-5-yl]benzene-1,3-diol is a complex organic compound with significant biological activity. Its unique structure, which includes a chlorophenoxy group, a pyrazole ring, and a diol moiety, contributes to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H15ClN2O3

- Molecular Weight : 302.71 g/mol

The compound's structural features are crucial for its interaction with biological targets, influencing its pharmacological effects.

Research indicates that 4-[4-(4-chlorophenoxy)-3-methyl-1H-pyrazol-5-yl]benzene-1,3-diol may function primarily as an enzyme inhibitor . It binds to specific active sites on enzymes, disrupting normal cellular processes. This inhibition can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation through modulation of inflammatory pathways.

- Antioxidant Properties : It may scavenge free radicals, contributing to cellular protection against oxidative stress.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These include:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated significant inhibition of specific enzymes linked to inflammation. |

| Antimicrobial Activity | Showed effectiveness against various bacterial strains in laboratory settings. |

| Antioxidant Capacity | Exhibited strong free radical scavenging activity in DPPH assays. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-[4-(4-chlorophenoxy)-3-methyl-1H-pyrazol-5-yl]benzene-1,3-diol:

- Case Study on Inflammatory Diseases : A study investigated the compound's effects on models of arthritis, revealing a reduction in joint swelling and pain markers.

- Case Study on Cancer Cells : Research demonstrated that this compound inhibited proliferation in certain cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation.

Applications in Pharmacology

The diverse biological activities of 4-[4-(4-chlorophenoxy)-3-methyl-1H-pyrazol-5-yl]benzene-1,3-diol position it as a candidate for drug development. Potential applications include:

- Anti-inflammatory drugs for conditions like arthritis.

- Antimicrobial agents targeting resistant bacterial strains.

- Antioxidants for protective therapies against oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.